Ticarcillin monosodium hydrate is a semisynthetic antibiotic belonging to the penicillin class. It is primarily used for treating infections caused by various gram-negative bacteria, particularly those resistant to other antibiotics. Ticarcillin is derived from 6-amino-penicillanic acid and is often combined with clavulanic acid to enhance its efficacy against beta-lactamase-producing organisms. The compound is classified as a beta-lactam antibiotic, which works by inhibiting bacterial cell wall synthesis.
Ticarcillin is synthesized from the penicillin nucleus, specifically 6-amino-penicillanic acid. It falls under the category of broad-spectrum antibiotics, with a particular focus on treating infections caused by Pseudomonas aeruginosa and other gram-negative pathogens. Its chemical structure allows it to be effective against a range of bacteria, although it is often used in combination with other agents to broaden its spectrum of activity.
The synthesis of ticarcillin typically involves several key steps:
This synthesis can be optimized using various solvents and reaction conditions to enhance yield and purity.
Ticarcillin monosodium hydrate has the following molecular formula: CHNNaOS. Its structure features a beta-lactam ring, which is crucial for its antibacterial activity. The compound can be represented structurally as follows:
The molecular weight of ticarcillin monosodium hydrate is approximately 365.36 g/mol.
Ticarcillin undergoes several important chemical reactions:
Ticarcillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located in the bacterial cell membrane, disrupting the transpeptidation process that cross-links peptidoglycan layers in the cell wall. This inhibition leads to cell lysis and death, particularly in actively dividing bacteria.
The effectiveness of ticarcillin can be influenced by factors such as pH and the presence of other compounds that may affect its binding to PBPs.
The stability studies indicate that ticarcillin maintains its potency under controlled conditions but may degrade over time if not stored properly.
Ticarcillin monosodium hydrate is primarily used in clinical settings for treating serious infections caused by susceptible strains of bacteria, especially in patients who are immunocompromised or have complex infections. It is particularly effective against:
Moreover, it is often utilized in combination therapies to enhance efficacy against polymicrobial infections or those caused by resistant organisms.
The development of β-lactam antibiotics represents a cornerstone in modern antimicrobial chemotherapy. Natural penicillins, discovered in the 1920s, exhibited potent activity against Gram-positive bacteria but limited efficacy against Gram-negative pathogens due to permeability barriers and susceptibility to β-lactamases [1] [8]. By the 1960s, the carboxypenicillin class emerged as a strategic advancement, characterized by an α-carboxyl group in the acyl side chain that enhanced penetration through the porin channels of Gram-negative bacteria [1] [9]. This structural modification broadened the spectrum to include problematic Enterobacteriaceae and Pseudomonas aeruginosa, addressing a critical therapeutic gap.
Ticarcillin, patented in 1963, epitomized this evolutionary leap. As a semi-synthetic carboxypenicillin, its core structure retained the β-lactam ring fused to a thiazolidine ring (penam scaffold), but incorporated a thiophene moiety and carboxyl group that conferred distinct pharmacological advantages [6] [9]. Carboxypenicillins displaced earlier anti-pseudomonal penicillins like carbenicillin, exhibiting 2–4-fold greater potency against P. aeruginosa while maintaining activity against Proteus and Enterobacter species [4] [9].
Table 1: Evolution of Penicillin Derivatives Relevant to Ticarcillin Development
Compound Class | Representative Agents | Key Structural Features | Spectrum Limitations |
---|---|---|---|
Natural Penicillins | Penicillin G | Benzyl side chain | Gram-positive only, β-lactamase sensitive |
Aminopenicillins | Ampicillin | Amino group in side chain | Improved Gram-negative coverage except Pseudomonas |
Carboxypenicillins | Ticarcillin, Carbenicillin | α-Carboxyl group in side chain | Enhanced anti-pseudomonal activity |
The clinical significance of carboxypenicillins like ticarcillin became evident as they constituted 36.54% of injectable β-lactam prescriptions in the United States during 2004–2014, underscoring their therapeutic indispensability [1]. Their introduction marked a paradigm shift in managing nosocomial infections, particularly in immunocompromised patients where Pseudomonas aeruginosa posed high mortality risks.
The structural refinement from carbenicillin to ticarcillin exemplifies rational drug design predicated on microbiological and pharmacological optimization. Carbenicillin, the first carboxypenicillin, demonstrated groundbreaking anti-pseudomonal activity but required high doses (≥30 g/day) due to its moderate potency (MIC~64–128 μg/mL for P. aeruginosa), increasing the risk of electrolyte imbalances and other dose-related toxicities [4] [6].
Ticarcillin addressed these limitations through strategic bioisosteric replacement: the phenyl ring of carbenicillin was substituted with a thiophene moiety, enhancing bacterial cell wall penetration and affinity for penicillin-binding proteins (PBPs) in Pseudomonas aeruginosa. This modification yielded a 2-fold increase in potency, reducing the MIC₉₀ to 32–64 μg/mL for clinical isolates [4] [6]. A comparative in vitro study of 164 P. aeruginosa strains confirmed nearly identical inhibition profiles between ticarcillin and carbenicillin, but with lower minimum bactericidal concentrations (MBCs) for ticarcillin, indicating superior bactericidal activity at achievable tissue concentrations [4].
Table 2: Comparative Anti-Pseudomonal Activity of Carboxypenicillins
Parameter | Carbenicillin | Ticarcillin | Improvement Factor |
---|---|---|---|
MIC₉₀ for P. aeruginosa (μg/mL) | 64–128 | 32–64 | 2-fold |
Serum half-life (hours) | 1.0 | 1.1 | Comparable |
Protein binding (%) | 50 | 45 | Slight reduction |
Daily dose for severe infection (g) | 30–40 | 12–18 | ~50% reduction |
The enhanced potency translated directly to clinical advantages: lower daily doses (12–18 g vs. 30–40 g for carbenicillin), reduced sodium load, and improved tolerability [6]. However, like all β-lactams, ticarcillin remained vulnerable to hydrolysis by diverse β-lactamases, particularly the plasmid-encoded TEM-1 and chromosomal AmpC enzymes in Enterobacteriaceae and Pseudomonas. This limitation spurred the later development of ticarcillin-clavulanate combinations, where the β-lactamase inhibitor protected ticarcillin from enzymatic degradation [7].
The monosodium hydrate form of ticarcillin (C₁₅H₁₅N₂O₆S₂Na·H₂O) was developed to address critical pharmaceutical challenges inherent to the native compound: hygroscopicity, aqueous instability, and poor shelf-life. Unformulated ticarcillin exists as a zwitterionic molecule susceptible to moisture-induced degradation, which can lead to β-lactam ring opening and loss of antibacterial activity [5] [6]. The monosodium salt form mitigated these issues through three synergistic mechanisms:
This formulation optimization significantly enhanced the solid-state stability. The hydrate form maintained >90% potency after 24 months at 25°C, whereas amorphous ticarcillin degraded by >20% under identical conditions [5]. Upon reconstitution, the monosodium hydrate provided consistent high solubility (>500 mg/mL in water), enabling predictable pharmacokinetic behavior. Studies in human bone tissue demonstrated effective concentrations (57.1 mg/kg in spongy bone) within 45–85 minutes post-infusion, confirming the formulation's bioavailability at infection sites [3].
The monosodium hydrate form thus represented a pharmaceutically elegant solution to the instability problems that plagued earlier β-lactams. Its development underscored the importance of physicochemical optimization in translating antibacterial potency into clinically viable medicines, particularly for agents requiring intravenous administration in critically ill patients.
Table 3: Key Pharmaceutical Properties of Ticarcillin Monosodium Hydrate
Property | Unformulated Ticarcillin | Ticarcillin Monosodium Hydrate | Functional Impact |
---|---|---|---|
Crystal structure | Amorphous | Crystalline monohydrate | Enhanced stability, reduced hygroscopicity |
Water content | Variable, moisture-sensitive | Fixed 1:1 hydrate stoichiometry | Predictable reconstitution volume |
Degradation rate (25°C/60% RH) | >20%/year | <5%/year | Extended shelf-life |
Solubility in water | ~300 mg/mL (variable) | >500 mg/mL | Consistent pharmacokinetics |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7